Phosphatidylserine

Descripción general

Descripción

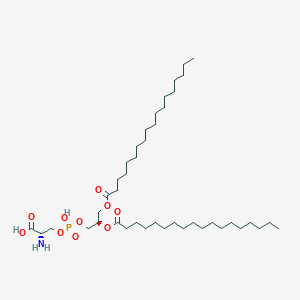

La fosfatidilserina es un fosfolípido que juega un papel crucial en la estructura y función de las membranas celulares. Se encuentra principalmente en la hoja interna de la membrana plasmática y es esencial para diversos procesos celulares, incluida la señalización celular y la apoptosis. La fosfatidilserina se compone de un esqueleto de glicerol, dos cadenas de ácidos grasos, un grupo fosfato y el aminoácido serina .

Mecanismo De Acción

La fosfatidilserina ejerce sus efectos a través de varios mecanismos. Participa en la activación de la proteína quinasa C, que juega un papel en la función de la memoria. Durante la apoptosis, la fosfatidilserina se transloca a la hoja externa de la membrana plasmática, donde actúa como una señal de “cómeme” para los fagocitos. Este proceso está mediado por las escrambledases de fosfolípidos y es crucial para la eliminación de células apoptóticas .

Análisis Bioquímico

Biochemical Properties

Distearoylphosphatidylserine interacts with various enzymes, proteins, and other biomolecules. It plays a vital role in several intracellular signaling pathways . The function of Distearoylthis compound, as with all lipids, is determined by both its concentration and sidedness in individual organellar membranes .

Cellular Effects

Distearoylthis compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is generally not externally exposed in healthy cells . It clearly plays a vital role in healthy cells .

Molecular Mechanism

The mechanism of action of Distearoylthis compound involves its interactions with biomolecules and changes in gene expression . The topology of Distearoylthis compound results from the actions of transmembrane enzymes capable of moving it between lipid bilayers .

Temporal Effects in Laboratory Settings

It is known that the bulk subcellular distribution of Distearoylthis compound results from the coordinated actions of metabolic enzymes in conjunction with vesicular and nonvesicular transport pathways .

Metabolic Pathways

Distearoylthis compound is involved in several metabolic pathways. The bulk subcellular distribution of Distearoylthis compound results from the coordinated actions of metabolic enzymes in conjunction with vesicular and nonvesicular transport pathways .

Transport and Distribution

Distearoylthis compound is transported and distributed within cells and tissues. Mitochondria associated membranes (MAMs) of the endoplasmic reticulum (ER) have high rates of Distearoylthis compound synthesis and serve as a conduit for the transfer of lipids between the ER and adjacent mitochondria .

Subcellular Localization

It is known that Distearoylthis compound is more concentrated in the plasma membrane with lower levels in the ER and mitochondria .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La fosfatidilserina se puede sintetizar mediante reacciones catalíticas enzimáticas. Un método común implica el uso de fosfolipasa D para catalizar la reacción entre lecitina natural y L-serina. Esta reacción normalmente ocurre en presencia de un solvente orgánico y una sal inorgánica, lo que da como resultado la formación de fosfatidilserina .

Métodos de Producción Industrial: En entornos industriales, la fosfatidilserina a menudo se produce utilizando un proceso enzimático similar. La reacción implica mezclar lecitina con L-serina y fosfolipasa D en una solución acuosa. Luego, la mezcla se emulsiona y se permite que la reacción proceda en condiciones controladas. Después de que se completa la reacción, el producto se purifica mediante técnicas de extracción y cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: La fosfatidilserina experimenta varias reacciones químicas, incluida la hidrólisis, la oxidación y la sustitución.

Reactivos y Condiciones Comunes:

Hidrólisis: Esta reacción implica la ruptura del enlace fosfodiéster en la fosfatidilserina, lo que da como resultado la formación de ácido fosfatídico y serina.

Oxidación: La fosfatidilserina puede sufrir reacciones de oxidación, particularmente en presencia de especies reactivas de oxígeno.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen ácido fosfatídico, serina y varias especies de fosfolípidos oxidados .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Cognitive Function and Aging

Phosphatidylserine is essential for maintaining cognitive functions such as memory formation, attention, and problem-solving abilities. Research indicates that PS supplementation can slow or reverse cognitive decline associated with aging. A meta-analysis of studies suggests that doses ranging from 300 to 800 mg per day are effective in improving cognitive performance in older adults .

Neuroinflammation

PS has shown promise in modulating neuroinflammation, a contributing factor in various neurodegenerative diseases. Studies demonstrate that PS liposomes can reduce pro-inflammatory cytokines like TNF-α and IL-1β while increasing anti-inflammatory cytokines such as TGF-β in microglia . This modulation may provide therapeutic benefits for conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD).

Applications in Neurodegenerative Diseases

Alzheimer's Disease

In Alzheimer's disease models, PS supplementation has been linked to improved cognitive function and reduced neuroinflammatory markers. Clinical trials have indicated that PS can enhance memory and learning abilities in patients with AD, making it a potential adjunct therapy .

Parkinson's Disease

This compound has been studied for its effects on Parkinson's disease. In double-blind studies, PS administration significantly ameliorated symptoms such as motivation and anxiety in PD patients . Furthermore, PS liposomes have been shown to enhance the delivery of neuroprotective agents like epigallocatechin-3-gallate across the blood-brain barrier, providing a dual benefit of symptom relief and enhanced drug efficacy .

Drug Delivery Systems

Liposomal Formulations

PS's biocompatibility and ability to cross the blood-brain barrier make it an excellent candidate for drug delivery systems. Liposomes containing PS have been developed to encapsulate various therapeutic agents, improving their stability and bioavailability. For instance, PS liposomes loaded with GDF5 have demonstrated increased concentrations of this neuroprotective factor in the midbrain, suggesting enhanced delivery capabilities for treating neurodegeneration .

Case Studies

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Funfgeld et al. (1989) | PD Patients | PS Supplementation | Improved motivation and anxiety |

| Alves et al. (2000) | Rat Model | PS Supplementation | Reversed memory impairment |

| Cheng et al. (2021) | PD Model | PS Liposomes with Epigallocatechin-3-gallate | Reduced inflammation and restored motor function |

Comparación Con Compuestos Similares

La fosfatidilserina es similar a otros fosfolípidos, como la fosfatidiletanolamina y la fosfatidilcolina, en términos de su estructura y función. es única en su capacidad para actuar como una molécula de señalización durante la apoptosis y su papel específico en las membranas celulares neuronales .

Compuestos Similares:

Fosfatidiletanolamina: Otro fosfolípido que se encuentra en las membranas celulares, involucrado en la fusión de membranas y la señalización celular.

Fosfatidilcolina: Un componente principal de las membranas biológicas, importante para la estructura y función de la membrana.

Esfingomielina: Un fosfolípido que se encuentra en la vaina de mielina de las células nerviosas, involucrado en la transducción de señales y el reconocimiento celular.

Las propiedades y funciones únicas de la fosfatidilserina la convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas.

Actividad Biológica

Phosphatidylserine (PS) is a phospholipid that plays a crucial role in cellular functions, particularly in the brain. It is primarily located in the inner leaflet of the plasma membrane and is essential for maintaining cellular integrity and facilitating various biochemical processes. This article explores the biological activities of PS, emphasizing its effects on cognitive function, neuroinflammation, and its potential therapeutic applications.

Overview of this compound

This compound is synthesized in the brain from phosphatidylcholine or phosphatidylethanolamine through the action of this compound synthases (PSS). There are two isoforms, PSS1 and PSS2, which catalyze these reactions in different cellular contexts. PS is vital for maintaining healthy nerve cell membranes and myelin, influencing neurotransmission and synaptic plasticity .

Biological Functions

-

Cognitive Function

- PS is critical for cognitive processes including memory formation, attention, and learning. Research indicates that supplementation with PS can enhance cognitive performance, particularly in aging populations .

- A meta-analysis of randomized controlled trials suggests that dosages of 100-300 mg per day can yield significant improvements in cognitive function among older adults .

-

Neuroinflammation

- PS has been shown to modulate neuroinflammatory responses. It interacts with various immune cells, promoting anti-inflammatory pathways and potentially mitigating neurodegenerative diseases .

- The metabolism of PS leads to the production of bioactive lipids that are involved in apoptosis and T cell activation, highlighting its role in immune regulation .

-

Therapeutic Applications

- Attention-Deficit Hyperactivity Disorder (ADHD) : Clinical trials have demonstrated that PS supplementation can significantly reduce ADHD symptoms in children. A study involving 200 children showed marked improvements in behavioral assessments after 30 weeks of treatment with PS combined with omega-3 fatty acids .

- Cognitive Decline : Exogenous PS has been reported to slow cognitive decline associated with aging and may reverse biochemical alterations in nerve cells. Studies indicate that it can enhance short-term memory and attention span .

Case Study 1: PS in ADHD Treatment

A double-blind placebo-controlled study assessed the efficacy of PS-Omega3 supplementation on ADHD symptoms. Results indicated significant reductions in hyperactive behaviors and improved emotional regulation among children receiving the treatment compared to those on placebo .

Case Study 2: Cognitive Enhancement in Older Adults

In a randomized trial involving older adults, participants receiving 300 mg of PS daily for six months exhibited improved scores on cognitive tests compared to the control group. These findings support the hypothesis that PS can counteract age-related cognitive decline .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Study | Population | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| Hirayama et al. (2013) | Children with ADHD | 200 mg/day | 2 months | Significant improvement in ADHD symptoms and short-term memory |

| European Psychiatry (2020) | Children with ADHD | PS-Omega3 | 30 weeks | Reduction in hyperactivity and improved emotional regulation |

| PubMed Review (2015) | Older adults | 100-300 mg/day | 6 months | Enhanced cognitive function and memory retention |

Propiedades

IUPAC Name |

(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCPCKNHXULUIY-RGULYWFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82NO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866199 | |

| Record name | 1,2-Distearoyl phosphatidyl serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PS(18:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1446756-47-3, 51446-62-9 | |

| Record name | Phosphatidyl serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446756473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Distearoyl phosphatidyl serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHATIDYL SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394XK0IH40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.